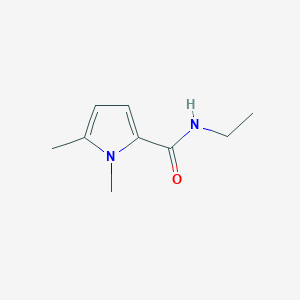
N,2,6-trimethylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,6-trimethylquinoline-3-carboxamide, also known as mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is an antagonist of nicotinic acetylcholine receptors (nAChRs) and has been used in scientific research to investigate the role of nAChRs in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Mecamylamine has been widely used in scientific research to investigate the role of nAChRs in various physiological and pathological processes. It has been shown to be effective in blocking the effects of nicotine on nAChRs, which has led to its use in studies on addiction, smoking cessation, and drug abuse. Mecamylamine has also been used in studies on the regulation of blood pressure, memory, attention, and cognition.
Wirkmechanismus
Mecamylamine acts as a non-competitive antagonist of nAChRs, which are ionotropic receptors that are widely distributed in the nervous system and other tissues. By binding to nAChRs, N,2,6-trimethylquinoline-3-carboxamide blocks the effects of acetylcholine and other agonists that activate these receptors. This leads to a decrease in the activity of nAChRs and a reduction in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
Mecamylamine has a number of biochemical and physiological effects that are related to its action as an nAChR antagonist. These effects include a decrease in blood pressure, heart rate, and body temperature, as well as an increase in salivation, gastric acid secretion, and intestinal motility. Mecamylamine has also been shown to have effects on memory, attention, and cognition, although the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Mecamylamine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized and widely used compound, which makes it easy to obtain and use in experiments. Another advantage is that it has a relatively long half-life, which allows for sustained effects on nAChRs. However, one limitation is that N,2,6-trimethylquinoline-3-carboxamide can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results. Another limitation is that N,2,6-trimethylquinoline-3-carboxamide can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.
Zukünftige Richtungen
There are a number of future directions for research on N,2,6-trimethylquinoline-3-carboxamide. One area of interest is the role of nAChRs in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions. Another area of interest is the development of more selective nAChR antagonists that can target specific subtypes of these receptors, which could lead to more effective and targeted therapies for various diseases. Additionally, more research is needed to fully understand the mechanisms underlying the effects of N,2,6-trimethylquinoline-3-carboxamide on memory, attention, and cognition, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease.
Synthesemethoden
Mecamylamine can be synthesized by reacting 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenylchloroacetate. The resulting compound is then reacted with ammonia to form 2,6-dimethylquinoline-3-carboxamide, which is then further methylated to form N,2,6-trimethylquinoline-3-carboxamide.
Eigenschaften
IUPAC Name |
N,2,6-trimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)7-11(9(2)15-12)13(16)14-3/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXQTSPQVQFOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

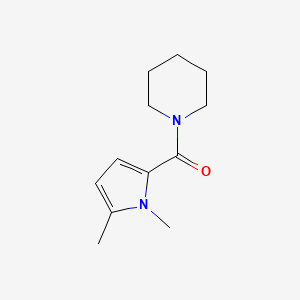
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
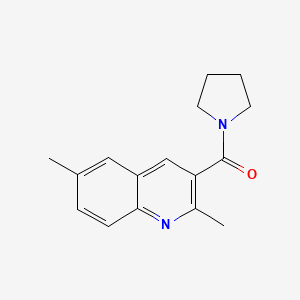
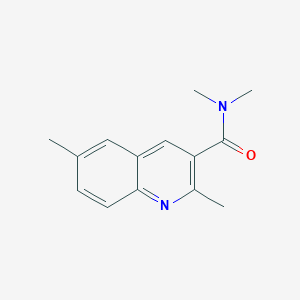
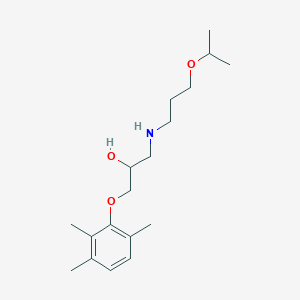
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
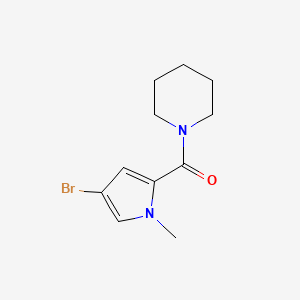
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
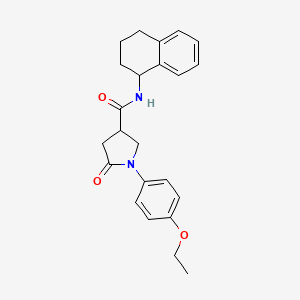
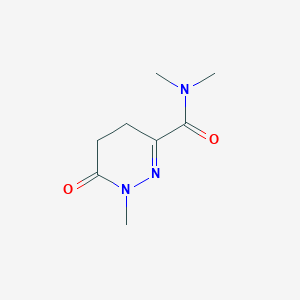
![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
